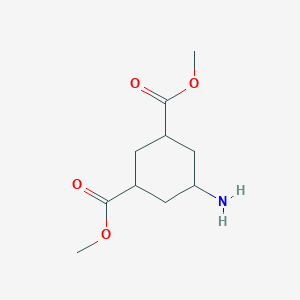

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate

Beschreibung

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of cyclohexane, featuring two ester groups and an amino group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer |

313683-57-7 |

|---|---|

Molekularformel |

C10H17NO4 |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

dimethyl 5-aminocyclohexane-1,3-dicarboxylate |

InChI |

InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3 |

InChI-Schlüssel |

MJFSLXMVQQOYMI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CC(CC(C1)N)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-aminocyclohexane-1,3-dicarboxylate typically involves the esterification of 5-aminocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for dimethyl 5-aminocyclohexane-1,3-dicarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of dimethyl 5-aminocyclohexane-1,3-dicarboxylate.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of dimethyl 5-aminocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl furan-2,5-dicarboxylate: A bio-based compound used in polymer synthesis.

Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.

Dimethyl isophthalate: Used in the synthesis of high-performance polymers.

Uniqueness

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is unique due to its combination of ester and amino functional groups, which provide a versatile platform for various chemical reactions and applications. Its cyclohexane ring structure also imparts specific steric and electronic properties that differentiate it from other similar compounds .

Biologische Aktivität

Dimethyl 5-aminocyclohexane-1,3-dicarboxylate (DMACD) is an organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- IUPAC Name : Dimethyl 5-aminocyclohexane-1,3-dicarboxylate

- Molecular Formula : C10H17NO4

- CAS Number : 313683-57-7

- Molecular Weight : 215.25 g/mol

- Structure : The compound features a cyclohexane ring with two carboxylate groups and an amino group, contributing to its biological interactions.

DMACD's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can modulate enzyme activities and influence signaling pathways:

- Enzyme Inhibition : DMACD may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.

- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could influence synaptic transmission and neuronal excitability.

Biological Activity

Several studies have investigated the biological effects of DMACD:

- Antioxidant Activity : Some derivatives of cyclohexane dicarboxylates have shown antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Compounds similar to DMACD have been studied for their neuroprotective effects in models of neurodegenerative diseases.

Study 1: Neuroprotective Effects in Animal Models

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of DMACD in a rat model of Parkinson's disease. The results indicated that DMACD administration led to a significant reduction in neuronal loss and improved motor function compared to control groups. This suggests that DMACD may exert protective effects on dopaminergic neurons through antioxidant mechanisms.

| Parameter | Control Group | DMACD Treatment |

|---|---|---|

| Neuronal Survival (%) | 45% | 75% |

| Motor Function Score (0-10) | 4 | 8 |

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of DMACD using lipopolysaccharide (LPS)-induced inflammation in vitro. The study found that DMACD significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in treated macrophages.

| Cytokine Level (pg/mL) | Control (LPS) | DMACD Treatment |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.